

# Application Note: Caspase-3 Activation in HL-60 Cells Treated with JS-K

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## Compound of Interest

**Compound Name:** Ethyl 4-(2-(2,4-dinitrophenoxy)-1-oxidodiazenyl)-1-piperazinecarboxylate

**Cat. No.:** B1673094

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## Introduction

JS-K is a prodrug that releases nitric oxide (NO) upon activation by glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells.[1][2] This targeted release of NO triggers a cascade of intracellular events leading to apoptosis, or programmed cell death, in various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[2] A key event in the apoptotic pathway is the activation of effector caspases, such as Caspase-3. This application note provides a detailed protocol for treating HL-60 cells with JS-K and measuring the subsequent activation of Caspase-3 using a colorimetric assay.

## Principle

The activation of Caspase-3 is a hallmark of apoptosis. This assay utilizes a synthetic tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[3] In the presence of activated Caspase-3, the DEVD-pNA substrate is cleaved, releasing free pNA. The released pNA produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The amount of yellow color is directly proportional to the Caspase-3 activity in the cell lysate.

## Data Presentation

The following table presents representative data demonstrating the dose-dependent effect of JS-K on Caspase-3 activity in HL-60 cells. Data is expressed as fold increase in Caspase-3 activity relative to the untreated control.

Disclaimer: The data presented in this table is for illustrative purposes only and represents expected results based on the known pro-apoptotic activity of JS-K. Actual results may vary depending on experimental conditions.

JS-K Concentration (μM)	Incubation Time (hours)	Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Vehicle Control)	24	1.0 ± 0.1
0.5	24	2.5 ± 0.3
1.0	24	4.8 ± 0.5
2.5	24	8.2 ± 0.9
5.0	24	12.5 ± 1.4

## Experimental Protocols

### Materials and Reagents

- HL-60 cells (ATCC® CCL-240™)
- RPMI-1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- JS-K (O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazene-1-ium-1,2-diolate)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Trypan Blue solution
- Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

## Cell Culture

- Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4][5]
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. [4]
- As HL-60 cells grow in suspension, subculture them every 2-3 days to maintain a cell density between  $1 \times 10^5$  and  $1 \times 10^6$  cells/mL.[4]

## JS-K Treatment

- Seed HL-60 cells in a 96-well plate at a density of  $2 \times 10^5$  cells/well in 100  $\mu$ L of culture medium.
- Prepare a stock solution of JS-K in DMSO.
- Dilute the JS-K stock solution in culture medium to the desired final concentrations (e.g., 0.5, 1.0, 2.5, and 5.0  $\mu$ M). Prepare a vehicle control with the same final concentration of DMSO as the highest JS-K concentration.
- Add 100  $\mu$ L of the diluted JS-K solutions or vehicle control to the appropriate wells.
- Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO<sub>2</sub>.

## Caspase-3 Activity Assay (Colorimetric)

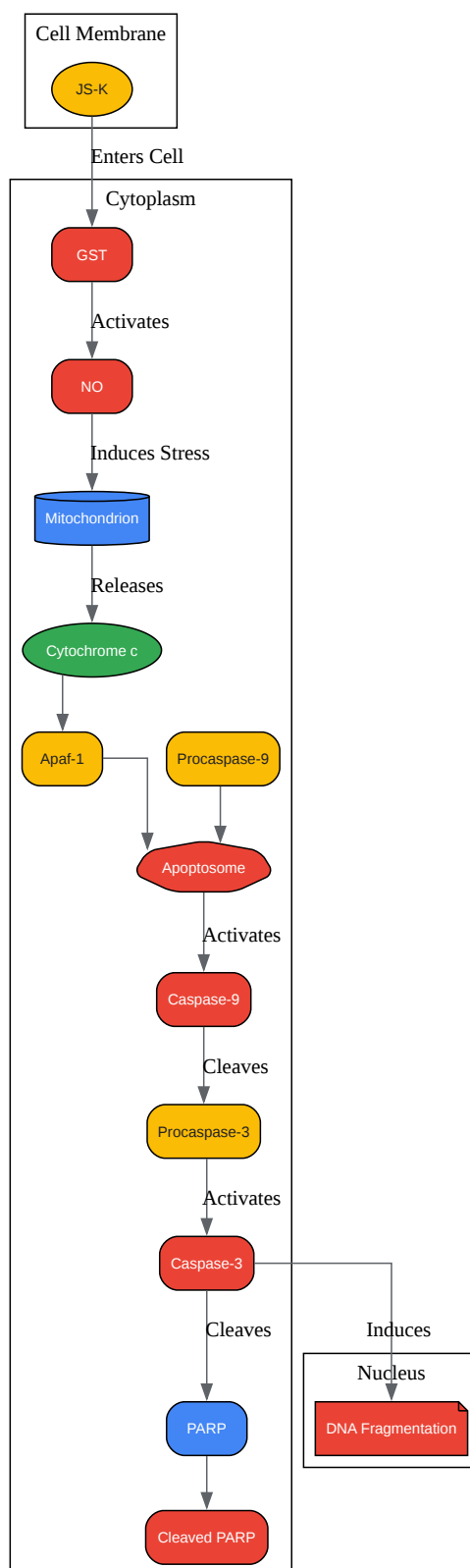
This protocol is adapted from commercially available kits.[3]

- Cell Lysis:

- After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
- Carefully remove the supernatant.
- Resuspend the cell pellets in 50 µL of chilled cell lysis buffer.
- Incubate the plate on ice for 10 minutes.
- Assay Reaction:
  - Prepare the 2X reaction buffer by adding DTT to a final concentration of 10 mM immediately before use.
  - Add 50 µL of the 2X reaction buffer to each well.
  - Add 5 µL of the DEVD-pNA substrate to each well.
  - Tap the plate gently to mix.
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Data Acquisition:
  - Measure the absorbance of each well at 405 nm using a microplate reader.
  - To calculate the fold increase in Caspase-3 activity, divide the absorbance of the JS-K-treated samples by the absorbance of the vehicle control samples.

## Visualizations

### JS-K Induced Apoptosis Signaling Pathway



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Caption: JS-K induced apoptosis pathway in HL-60 cells.

## Experimental Workflow for Caspase-3 Activation Assay



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Caption: Workflow for Caspase-3 activation assay.

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